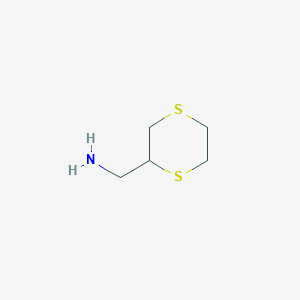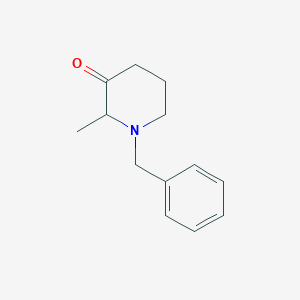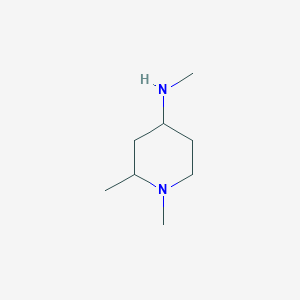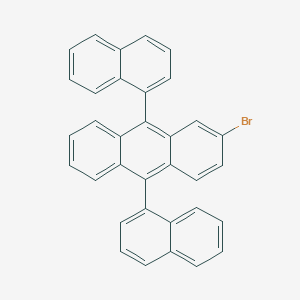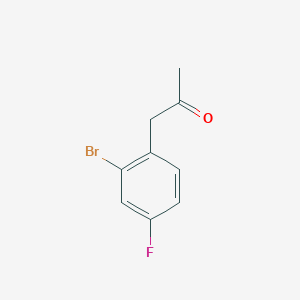
5-Bromo-4-thiocyanato-2-(trifluoromethoxy)aniline
Descripción general
Descripción
5-Bromo-4-thiocyanato-2-(trifluoromethoxy)aniline is a chemical compound with the molecular formula C8H4BrF3N2OS and a molecular weight of 313.1 g/mol . It is known for its unique structure, which includes a bromine atom, a thiocyanate group, and a trifluoromethoxy group attached to an aniline ring . This compound is used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
The synthesis of 5-Bromo-4-thiocyanato-2-(trifluoromethoxy)aniline typically involves multiple steps. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like iron(III) bromide to facilitate the bromination process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
5-Bromo-4-thiocyanato-2-(trifluoromethoxy)aniline undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The thiocyanate group can participate in redox reactions, leading to the formation of different sulfur-containing products.
Coupling Reactions: The aniline ring can undergo coupling reactions with other aromatic compounds, forming complex structures.
Common reagents used in these reactions include halogenating agents, oxidizing agents, and coupling catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
5-Bromo-4-thiocyanato-2-(trifluoromethoxy)aniline is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in biochemical assays to study enzyme interactions and protein modifications.
Industry: Employed in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-Bromo-4-thiocyanato-2-(trifluoromethoxy)aniline involves its interaction with molecular targets such as enzymes and proteins. The thiocyanate group can form covalent bonds with active sites of enzymes, inhibiting their activity . The trifluoromethoxy group enhances the compound’s lipophilicity, facilitating its passage through cellular membranes and increasing its bioavailability .
Comparación Con Compuestos Similares
Similar compounds to 5-Bromo-4-thiocyanato-2-(trifluoromethoxy)aniline include:
4-Thiocyanato-2-(trifluoromethoxy)aniline: Lacks the bromine atom, resulting in different reactivity and applications.
2-Bromo-5-(trifluoromethyl)aniline: Contains a trifluoromethyl group instead of a trifluoromethoxy group, affecting its chemical properties and uses.
Propiedades
IUPAC Name |
[4-amino-2-bromo-5-(trifluoromethoxy)phenyl] thiocyanate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF3N2OS/c9-4-1-5(14)6(15-8(10,11)12)2-7(4)16-3-13/h1-2H,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPSWDDCBPNXWHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)SC#N)OC(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF3N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60674928 | |
| Record name | 4-Amino-2-bromo-5-(trifluoromethoxy)phenyl thiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60674928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1133115-30-6 | |
| Record name | 4-Amino-2-bromo-5-(trifluoromethoxy)phenyl thiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60674928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


amino}acetic acid](/img/structure/B1373196.png)
![1-{[2-(Thiophen-2-yl)cyclopropyl]methyl}piperazine dihydrochloride](/img/structure/B1373197.png)
![1-{Thieno[3,2-b]furan-5-carbonyl}piperazine hydrochloride](/img/structure/B1373199.png)
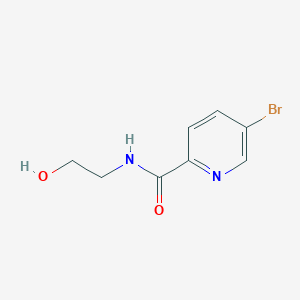
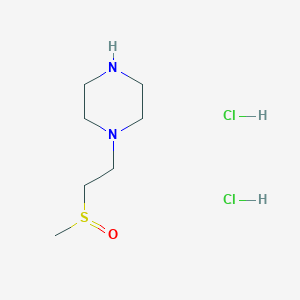
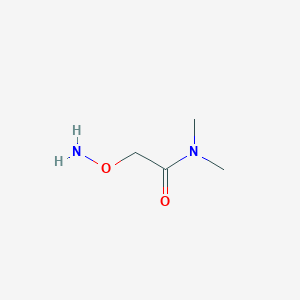

![methyl 3-chloro-5H,6H,7H,8H-pyrido[4,3-c]pyridazine-6-carboxylate](/img/structure/B1373207.png)
